Cinnamaldehyde diethyl acetal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

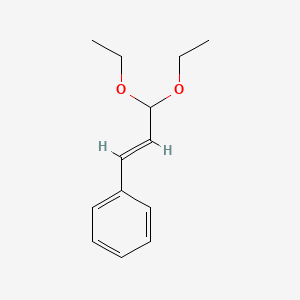

[(E)-3,3-diethoxyprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKDEWVAUWARRX-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=CC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(/C=C/C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064575, DTXSID20885290 | |

| Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25226-98-6, 7148-78-9 | |

| Record name | [(1E)-3,3-Diethoxy-1-propen-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25226-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((1E)-3,3-diethoxy-1-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025226986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamaldehyde diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-diethoxy-1-propenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(3,3-diethoxy-1-propenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENE, (3,3-DIETHOXY-1-PROPEN-1-YL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q5N5N1PGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical properties of cinnamaldehyde diethyl acetal solubility

An In-Depth Technical Guide to the Physical Properties and Solubility of Cinnamaldehyde Diethyl Acetal

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Aroma

This compound, a derivative of the well-known flavor and fragrance compound cinnamaldehyde, offers enhanced stability, making it a valuable ingredient in perfumery, food flavoring, and as an intermediate in chemical synthesis.[1][2] While its warm, cinnamon-like aroma is its most recognized characteristic, a deep understanding of its physical properties, particularly its solubility, is paramount for its effective application in scientific and industrial contexts. For researchers and formulation scientists, solubility is not merely a physical constant; it is a critical parameter that governs a compound's behavior in various matrices, dictates its bioavailability in potential pharmaceutical applications, and influences the design of synthetic routes.

This guide provides a comprehensive overview of the physicochemical properties of this compound, with a core focus on its solubility profile. We will delve into the theoretical underpinnings of its solubility behavior, present a validated experimental protocol for its determination, and discuss the practical implications of this data for drug development and formulation science.

Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential before exploring its behavior in solution. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7148-78-9 | [2][3][4] |

| Molecular Formula | C₁₃H₁₈O₂ | [4][5] |

| Molecular Weight | 206.28 g/mol | [4][6] |

| Appearance | Almost colorless oily liquid | [2] |

| Boiling Point | 251 °C @ 760 mmHg | [2][4] |

| Density / Sp. Gravity | ~0.98 g/cm³ | [2][4] |

| Flash Point | 110 °C (230 °F) TCC | [3] |

| logP (o/w) | 3.099 - 3.253 (estimated) | [3][7] |

Table 1: Key Physicochemical Properties of this compound.

Solubility Profile: A Tale of Polarity

The solubility of a compound is dictated by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[8][9] this compound's structure, featuring a large nonpolar phenyl ring and hydrocarbon chains from the ethoxy groups, renders the molecule predominantly nonpolar. This structural characteristic is the primary determinant of its solubility behavior.

Causality of Solubility Behavior

The molecule's low polarity means it interacts favorably with nonpolar organic solvents through van der Waals forces. Conversely, it cannot effectively disrupt the strong hydrogen-bonding network of highly polar solvents like water, leading to very low aqueous solubility.[9] The acetal functional group is significantly less polar than the aldehyde group of its parent compound, cinnamaldehyde, further reducing its affinity for polar solvents.

| Solvent | Solubility | Rationale & Field Insight |

| Water | Practically Insoluble (76.82 mg/L) | [2][3] The low aqueous solubility is a major hurdle in developing aqueous-based formulations for potential pharmaceutical applications. This necessitates the use of solubility enhancement strategies. |

| Alcohols (e.g., Ethanol) | Soluble | [2] Ethanol's amphipathic nature (having both polar and nonpolar regions) allows it to effectively solvate the molecule. It is a common co-solvent in formulations. |

| Oils & Ethers | Soluble | [2] These nonpolar solvents readily dissolve the compound, making them suitable vehicles for fragrance applications or as reaction media in organic synthesis. |

| Hexane | Soluble | A nonpolar alkane, hexane is an excellent solvent, predictable by the "like dissolves like" rule. Useful for extraction and chromatography. |

Table 2: Solubility of this compound in Common Solvents.

Experimental Protocol: Quantitative Determination of Solubility

To ensure scientific rigor, solubility data must be determined through validated experimental methods. The Shake-Flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[10]

Step-by-Step Methodology: The Shake-Flask Method

-

Preparation of Materials:

-

Accurately weigh this compound using a calibrated analytical balance.

-

Utilize high-purity grade solvent (e.g., HPLC-grade water, absolute ethanol).

-

Prepare a series of clean, dry glass vials with airtight caps.

-

-

Achieving Saturation:

-

Add a measured volume of the chosen solvent to each vial.

-

Introduce an excess amount of this compound to each vial. The presence of undissolved solute at the end of the experiment is crucial to confirm that the solution is saturated.

-

Causality: Adding an excess of the solute ensures that the solvent becomes fully saturated, and the system reaches a state of thermodynamic equilibrium.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a constant-temperature orbital shaker or water bath. A standard temperature is 25 °C.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Expertise: The equilibration time is critical. Insufficient time can lead to an underestimation of solubility. Preliminary time-course studies are recommended to determine the point at which concentration no longer changes.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solute settle.

-

For finer separation, centrifuge the samples at a controlled temperature. This step ensures that no solid microparticles are present in the liquid phase to be sampled.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Avoid disturbing the solid residue at the bottom.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC), leveraging the aromatic chromophore for detection.

-

-

Calculation and Reporting:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L. The experiment should be repeated (n≥3) to ensure reproducibility and report the result as a mean with standard deviation.

-

Visualizing the Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Implications for Drug Development and Research

The solubility data of this compound has profound implications for its practical application.

-

Formulation Science: The compound's poor aqueous solubility is a significant challenge for developing liquid dosage forms. This data directly informs the necessity of advanced formulation strategies, such as the use of co-solvents, surfactants to create micelles, or encapsulation technologies like liposomes or nanoemulsions to improve its dispersion and potential bioavailability.[11]

-

Preclinical Research: Cinnamaldehyde and its analogs have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties.[11][12] As a more stable prodrug or analog, the diethyl acetal's solubility in biocompatible solvents is a key factor in designing vehicles for in vitro and in vivo testing.

-

Organic Synthesis: As a synthetic intermediate, its solubility in various organic solvents is critical for selecting appropriate reaction media to ensure optimal reaction rates, yield, and ease of purification.[1]

Safety and Handling

Proper handling is essential when working with any chemical compound. Always refer to the latest Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, flames, and incompatible substances.[1][5]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5]

Conclusion

This compound is a compound whose utility is deeply connected to its physical properties. Its solubility profile, characterized by excellent solubility in organic solvents and practical insolubility in water, is a direct consequence of its molecular structure. This guide has provided a detailed technical overview of these properties and a robust, self-validating protocol for their experimental determination. For scientists in drug development and chemical research, a thorough understanding and precise measurement of solubility are not academic exercises but foundational pillars for successful formulation, effective synthesis, and innovative application.

References

- 1. This compound | 7148-78-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | 7148-78-9 [chemicalbook.com]

- 3. This compound, 7148-78-9 [thegoodscentscompany.com]

- 4. This compound CAS#: 7148-78-9 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 7148-78-9 [sigmaaldrich.com]

- 7. Cinnamic aldehyde, diethyl acetal - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. youtube.com [youtube.com]

- 11. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamaldehyde Diethyl Acetal: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cinnamaldehyde diethyl acetal, a derivative of the well-known flavor and fragrance compound cinnamaldehyde, presents a unique profile of chemical stability and sensory characteristics. While its primary application lies within the fragrance industry as a stable aroma component, its chemical nature as a protected aldehyde offers significant, yet underexplored, potential in the fields of organic synthesis and medicinal chemistry. This technical guide provides an in-depth examination of the chemical structure, physicochemical properties, synthesis, and applications of this compound. For drug development professionals, particular attention is given to its potential role as a prodrug moiety for the controlled release of biologically active cinnamaldehyde, leveraging the lability of the acetal linkage in acidic environments.

Chemical Identity and Structure

This compound, systematically named [(1E)-3,3-diethoxy-1-propenyl]benzene, is the formal acetal formed from cinnamaldehyde and two equivalents of ethanol. The acetal functional group masks the reactive aldehyde of the parent compound, significantly altering its chemical properties and stability.[1][2]

| Identifier | Value |

| CAS Number | 7148-78-9[3][4] |

| Molecular Formula | C₁₃H₁₈O₂[3][5] |

| Molecular Weight | 206.28 g/mol [1][3] |

| IUPAC Name | [(1E)-3,3-diethoxy-1-propenyl]benzene[2] |

| InChI | 1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3/b11-10+[2][6] |

| InChIKey | VYKDEWVAUWARRX-ZHACJKMWSA-N[2][6] |

| SMILES | CCOC(C=Cc1ccccc1)OCC[7] |

| Synonyms | Cinnamic aldehyde diethyl acetal, (3,3-Diethoxy-1-propenyl)benzene[1][5] |

Physicochemical and Spectroscopic Properties

2.1 Physical Properties

The compound is an almost colorless to pale yellow oily liquid.[3][5] Its properties are summarized below. It is practically insoluble in water but soluble in organic solvents like alcohol and oils.[3][4]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow, oily liquid | [3][5] |

| Odor | Faint, fresh-green, slightly spicy, oily-sweet | [3][4] |

| Boiling Point | 251 °C @ 760 Torr296-298 °C @ 760 Torr126-127 °C @ 10 Torr | [3][5][4][8] |

| Density | ~0.98 g/cm³ | [3][4] |

| Refractive Index | ~1.524 @ 20 °C | [8] |

| Flash Point | ~110 °C (230 °F) | [5][8] |

| logP (o/w) | ~3.0-3.2 (estimated) | [5][7] |

| Storage | Refrigerated, under inert gas (Nitrogen or Argon) | [2][4] |

2.2 Chemical Reactivity and Stability

The defining chemical feature of this compound is the acetal group's stability. Unlike the parent aldehyde, which is susceptible to oxidation and polymerization, the diethyl acetal is stable under neutral and basic conditions, making it particularly useful in alkaline formulations like soaps.[3]

However, the acetal linkage is labile under acidic conditions. In the presence of an acid catalyst and water, it undergoes hydrolysis to regenerate cinnamaldehyde and two molecules of ethanol. This reactivity is the cornerstone of its application as a protecting group in organic synthesis and its potential as a pH-sensitive prodrug.

2.3 Spectroscopic Profile

While specific, high-resolution NMR or IR spectra for this compound are not widely published in public databases, the expected spectral features can be inferred from its structure. For reference, the GC-MS fragmentation pattern of the closely related dimethyl acetal shows major peaks (m/z) at 147, 115, 121, 77, and 103, which correspond to the loss of methoxy groups and fragmentation of the propenyl chain.[9] A similar pattern involving the loss of ethoxy groups would be expected for the diethyl acetal.

Synthesis and Manufacturing

The most common and straightforward synthesis of this compound is through the acid-catalyzed reaction of cinnamaldehyde with an excess of ethanol or an orthoformate ester, which acts as both the alcohol source and a water scavenger.

3.1 Standard Laboratory Protocol: Acid-Catalyzed Acetalization

This protocol describes the formation of the acetal from cinnamaldehyde and triethyl orthoformate. The orthoformate is a superior reagent to ethanol alone as it drives the reaction to completion by consuming the water byproduct.

Causality Behind Experimental Choices:

-

Reagents: Cinnamaldehyde is the aldehyde source. Triethyl orthoformate serves as the source of the ethoxy groups and as a dehydrating agent, preventing the reverse hydrolysis reaction.

-

Catalyst: A non-nucleophilic strong acid like p-toluenesulfonic acid (p-TSA) is used to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by the alcohol.[3][10]

-

Solvent: Absolute ethanol is used as the solvent to maintain anhydrous conditions and push the equilibrium towards the product.[3]

-

Heat/Reflux: Heating accelerates the reaction rate to achieve a reasonable completion time.[3]

-

Work-up: A basic wash (e.g., with sodium bicarbonate solution) is essential to neutralize the acid catalyst, preventing product decomposition during distillation.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cinnamaldehyde (1.0 eq), triethyl orthoformate (1.2 eq), and absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 0.01-0.05 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Quenching: Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate to neutralize the p-TSA.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the final this compound.[11]

3.2 Alternative Synthesis Routes

A patented method describes a Wittig-type reaction using 2-bromo-1,1-diethoxy ethane and benzaldehyde with triphenylphosphine as a catalyst under microwave radiation.[12] This approach builds the carbon backbone and installs the acetal simultaneously, offering an alternative pathway for its synthesis.

Applications and Scientific Insights

4.1 Flavor and Fragrance Industry

The primary commercial use of this compound is in perfumery.[1][3] It provides a milder, greener, and less harsh spicy note compared to cinnamaldehyde.[3] Its key advantage is superior stability in alkaline media, such as soap bases, where cinnamaldehyde itself would degrade or react.[3]

4.2 Potential in Drug Development: A Prodrug Strategy

Cinnamaldehyde, the parent compound, exhibits a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and even anticancer properties.[13][14] However, its clinical application is hampered by its poor water solubility, potential for causing allergic reactions, and the reactivity of the aldehyde group, which can lead to non-specific binding and rapid metabolism.[13][15]

Herein lies the potential of this compound as a prodrug. A prodrug is an inactive or less active molecule that is converted into an active drug in vivo. The acetal can serve as a stable, protective carrier for cinnamaldehyde.

Self-Validating System (Trustworthiness): The system is self-validating based on fundamental chemical principles.

-

Stability: The acetal is stable in the neutral pH of the bloodstream (pH ~7.4).

-

Activation: Upon reaching an acidic microenvironment, such as the stomach (pH 1.5-3.5) or certain tumor tissues, the acetal linkage is designed to hydrolyze.

-

Release: This pH-triggered hydrolysis releases the active cinnamaldehyde locally, potentially increasing its therapeutic efficacy while minimizing systemic exposure and side effects.

This strategy could be leveraged for:

-

Oral Drug Delivery: Protecting the aldehyde during transit and releasing it in the stomach.

-

Targeted Cancer Therapy: Exploiting the slightly acidic microenvironment of some tumors to achieve localized release of cytotoxic cinnamaldehyde.

-

Topical Formulations: Enhancing the stability of cinnamaldehyde in a cream or ointment base, with release triggered by the slightly acidic pH of the skin.

4.3 Role in Organic Synthesis

Beyond its potential as a prodrug, the compound serves as a valuable intermediate in multi-step organic synthesis. By converting the aldehyde to the diethyl acetal, chemists can protect this functional group while performing reactions on other parts of the molecule (e.g., the phenyl ring or the double bond) that would otherwise be incompatible with a free aldehyde. Following these transformations, the aldehyde can be easily deprotected by simple acid hydrolysis.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as gloves and safety goggles.[1] The material should be stored in a cool, well-ventilated area, preferably refrigerated and under an inert atmosphere to ensure long-term stability.[2][4]

Conclusion

This compound is more than a simple fragrance ingredient. Its identity as a stable, yet reversibly protected, form of cinnamaldehyde provides a platform for innovation. For researchers in materials and fragrance science, it offers a robust alternative to its parent aldehyde. For scientists in drug development and medicinal chemistry, it represents a compelling candidate for prodrug design, potentially unlocking the therapeutic benefits of cinnamaldehyde through controlled, environmentally triggered release. Further investigation into its pharmacokinetic properties and efficacy in relevant biological models is warranted to fully explore this potential.

References

- 1. This compound | 7148-78-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | 7148-78-9 [sigmaaldrich.com]

- 3. This compound | 7148-78-9 [chemicalbook.com]

- 4. This compound CAS#: 7148-78-9 [m.chemicalbook.com]

- 5. This compound, 7148-78-9 [thegoodscentscompany.com]

- 6. Cinnamic aldehyde, diethyl acetal [webbook.nist.gov]

- 7. Cinnamic aldehyde, diethyl acetal - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. echemi.com [echemi.com]

- 9. Cinnamaldehyde dimethyl acetal | C11H14O2 | CID 5463228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. orgsyn.org [orgsyn.org]

- 12. CN102701924A - Preparation method of cinnamaldehyde diethylacetal - Google Patents [patents.google.com]

- 13. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]

cinnamaldehyde diethyl acetal CAS number 7148-78-9 properties

An In-depth Technical Guide to Cinnamaldehyde Diethyl Acetal (CAS 7148-78-9)

Foreword

Cinnamaldehyde, the principal constituent of cinnamon oil, is a molecule of immense interest across various scientific disciplines, from flavor chemistry to medicinal research.[1][2] However, its reactive aldehyde functionality often presents challenges in formulation and synthesis, necessitating the use of protective group chemistry. This guide focuses on a key derivative, this compound (CAS No. 7148-78-9), also known as [(1E)-3,3-diethoxy-1-propenyl]benzene. As a Senior Application Scientist, this document is structured not as a mere datasheet but as a comprehensive technical resource for researchers, chemists, and drug development professionals. We will delve into its core properties, synthesis, analytical validation, and strategic applications, emphasizing the causality behind its utility and the protocols required for its effective use.

Molecular Profile and Physicochemical Properties

This compound is the product of protecting the aldehyde group of cinnamaldehyde with ethanol. This structural modification dramatically alters its chemical reactivity and physical characteristics, transforming it from a pungent, reactive aldehyde into a more stable, milder aromatic compound.[3][4] This stability, particularly in alkaline conditions where the parent aldehyde would readily undergo condensation or degradation, is a cornerstone of its utility.[4]

The primary motivation for its use is to mask the aldehyde's reactivity. The acetal linkage is stable to bases, nucleophiles, and many oxidizing/reducing agents, yet can be readily cleaved under acidic aqueous conditions to regenerate the parent cinnamaldehyde.[5] This protection-deprotection strategy is fundamental in multi-step organic synthesis.

Core Physicochemical Data

A summary of the essential physical and chemical properties is provided below for quick reference. These values are critical for experimental design, from solvent selection to purification method development.

| Property | Value | Source(s) |

| CAS Number | 7148-78-9 | [3][6][7][8] |

| Molecular Formula | C₁₃H₁₈O₂ | [4][8] |

| Molecular Weight | 206.28 g/mol | [4][8][9] |

| Appearance | Colorless to pale yellow, clear oily liquid | [3][4][6][8] |

| Odor Profile | Faint, fresh-green, slightly spicy, oily-sweet; less harsh than cinnamaldehyde | [3][4] |

| Boiling Point | ~251-298 °C @ 760 mmHg; 126-127 °C @ 10 Torr | [3][6][7][8] |

| Density | ~0.984 - 1.03 g/cm³ | [3][4][6][7] |

| Refractive Index | ~1.515 - 1.524 | [4][6][8] |

| Solubility | Practically insoluble in water; Soluble in alcohol and oils | [3] |

| Flash Point | ~110 °C (230 °F) | [6][8] |

| Stability | Stable in neutral and alkaline media; hydrolyzes under acidic conditions | [4][5] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the direct acetalization of cinnamaldehyde. The choice of this method is driven by the availability of starting materials and the straightforward nature of the reaction.

Principle of Synthesis: Acid-Catalyzed Acetalization

The reaction proceeds by protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., p-toluenesulfonic acid), which activates the carbonyl carbon towards nucleophilic attack by ethanol. A second ethanol molecule then displaces a water molecule to form the stable acetal. Triethyl orthoformate is often used as a dual-purpose reagent; it serves as a source of ethoxy groups and as a dehydrating agent, driving the reversible reaction to completion by consuming the water byproduct.[3][9]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, confirmed by the analytical methods in Section 3.0, ensures a high-purity product.

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (30 mL), triethyl orthoformate (0.12 mol), and a catalytic amount of p-toluenesulfonic acid (0.1 g).[10] An inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.

-

Reaction Initiation: Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

-

Substrate Addition: Slowly add trans-cinnamaldehyde (0.1 mol) dropwise to the cooled mixture. A color change from yellow to reddish-purple often indicates the progress of the reaction.[10]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Subsequently, remove the ice bath and heat the mixture to reflux for 2-3 hours to drive the reaction to completion.

-

Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by adding a solid base, such as solid sodium hydroxide (0.1 g) or anhydrous potassium carbonate, until the solution's color reverts to a faint yellow.[10]

-

Initial Purification: Filter the mixture to remove the solid base and any salts formed.

-

Solvent Removal: Remove the low-boiling solvent (ethanol) and any excess reagents using rotary evaporation.

-

Final Purification: Purify the remaining crude oil via vacuum distillation, collecting the fraction at approximately 126-127 °C under 10 Torr pressure to yield the final product as a colorless to pale yellow liquid.[7]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a robust, self-validating confirmation of the molecular structure. The key validation is observing the disappearance of the aldehyde signals and the appearance of the acetal and ethoxy signals.

Caption: Workflow for the analytical validation of the synthesized product.

Spectroscopic Data Summary

| Technique | Key Observables and Expected Values | Rationale for Validation |

| ¹H NMR | δ ~7.2-7.5 ppm (m, 5H, Ar-H), ~6.0-6.8 ppm (m, 2H, vinylic CH=CH), ~5.5 ppm (d, 1H, acetal CH), ~3.5-3.7 ppm (q, 4H, -OCH₂CH₃), ~1.2 ppm (t, 6H, -OCH₂CH₃). | Confirms the presence of all proton environments: aromatic, vinylic, the unique acetal proton, and the two distinct signals for the ethoxy groups. The disappearance of the aldehyde proton signal (δ ~9.7 ppm) is critical. |

| ¹³C NMR | δ ~125-140 ppm (Ar-C and vinylic C), ~101-103 ppm (acetal C), ~60-62 ppm (-OCH₂CH₃), ~15 ppm (-OCH₂CH₃). | Confirms the carbon backbone. The key is the disappearance of the highly deshielded aldehyde carbon (δ ~190-200 ppm) and the appearance of the acetal carbon signal. |

| FT-IR | Absence of strong C=O stretch (~1670-1700 cm⁻¹). Presence of strong C-O stretches (~1050-1150 cm⁻¹). Also shows C=C stretch (~1625 cm⁻¹) and aromatic C-H stretches (~3000-3100 cm⁻¹). | Provides definitive proof of the functional group transformation from an aldehyde to an acetal.[11] The absence of the carbonyl peak is the most telling indicator of a successful reaction. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 206. Key Fragments: m/z 161 ([M-OC₂H₅]⁺), 133 ([M-OC₂H₅-C₂H₄]⁺), 105. | Confirms the molecular weight. The fragmentation pattern, particularly the initial loss of an ethoxy radical (45 Da), is characteristic of diethyl acetals and supports the proposed structure.[12][13] |

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several high-stakes research and industrial settings.

Fragrance and Flavor Industries

In perfumery, particularly for soaps and detergents, the acetal's stability in alkaline media is a major advantage over the parent aldehyde, which can discolor and degrade.[3][4] It imparts a milder, greener, and more floral-spicy note than cinnamaldehyde, serving as a modifier in complex bouquets like hyacinth and lilac.[4] In the flavor industry, it is used under FEMA number 2286 to add sweet, spicy, cinnamon-like notes with fruity nuances to beverages, baked goods, and confectioneries, reducing the harshness of pure cinnamon oils.[4][6]

Organic Synthesis

For drug development and fine chemical synthesis professionals, the primary role of this compound is as a protected form of cinnamaldehyde .[4] This is crucial in multi-step syntheses where a planned reaction (e.g., Grignard addition, organometallic coupling) would be incompatible with a free aldehyde group. The acetal effectively "hides" the aldehyde, allowing other transformations to occur on the molecule. A final deprotection step, typically involving mild aqueous acid, quantitatively regenerates the aldehyde at the desired stage.

Potential in Drug Delivery

While research on the acetal itself is limited, the parent compound, cinnamaldehyde, is extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Acetal linkages are being explored in advanced drug delivery systems. Polymers conjugated with cinnamaldehyde via acetal linkages can create stimuli-responsive carriers that release the active compound in the acidic microenvironments of tumors or sites of infection, offering a pathway for targeted therapy.[2]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound. While less hazardous than its parent aldehyde, it is not benign.

GHS Hazard Information

| Hazard Class | Statement | Precautionary Codes | Source(s) |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317 | [13][14] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 | [13][14] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 | [14] |

Safe Handling and Storage Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]

-

Handling: Avoid contact with skin and eyes.[14] Prevent fire caused by electrostatic discharge. Use non-sparking tools.

-

Storage: Store in a cool, dry, and well-ventilated place.[15] Keep the container tightly closed to prevent hydrolysis from atmospheric moisture. Store away from strong acids and oxidizing agents. Refrigerated storage is recommended for long-term stability.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.[14]

Conclusion

This compound is more than a simple derivative; it is an enabling tool for chemists and researchers. By masking the reactivity of the aldehyde, it provides stability, enhances formulation possibilities in fragrances and flavors, and serves as a critical intermediate in advanced organic synthesis. Understanding its properties, synthesis, and analytical markers—as detailed in this guide—is key to leveraging its full potential in scientific and industrial applications.

References

- 1. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 7148-78-9 [chemicalbook.com]

- 4. royal-chem.com [royal-chem.com]

- 5. reddit.com [reddit.com]

- 6. CinnaMaldehyde Diethylacetal CAS 7148-78-9 Pharmaceutical Intermediates [homesunshinepharma.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. This compound, 7148-78-9 [thegoodscentscompany.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN102701924A - Preparation method of cinnamaldehyde diethylacetal - Google Patents [patents.google.com]

- 11. Aldehyde - Wikipedia [en.wikipedia.org]

- 12. datapdf.com [datapdf.com]

- 13. (3,3-Diethoxy-1-propen-1-yl)benzene | C13H18O2 | CID 5356250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. This compoundââCAS NO: 7148-78-9|7148-78-9-Intermediate Chemicals-Green Chemicals Co., Ltd [greenchem-china.com]

A Comprehensive Technical Guide to Cinnamaldehyde Diethyl Acetal: From Historical Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamaldehyde diethyl acetal, a derivative of the well-known flavor and fragrance compound cinnamaldehyde, represents a significant molecule in the arsenal of synthetic organic chemistry. Its primary role is to serve as a protected form of the aldehyde, rendering the otherwise reactive carbonyl group inert to certain chemical conditions, particularly in neutral to strongly basic environments[1]. This guide provides an in-depth exploration of the compound, beginning with the historical context of acetal chemistry and the discovery of its parent molecule, cinnamaldehyde. It delves into the mechanistic principles of its synthesis, outlines detailed experimental protocols, presents a thorough profile of its physicochemical properties, and discusses its applications in the flavor, fragrance, and pharmaceutical industries.

Introduction: The Acetal Functional Group

In the realm of organic chemistry, the acetal functional group, characterized by the R₂C(OR')₂ connectivity, is of paramount importance[2]. Acetals are geminal-diether derivatives formed from aldehydes or ketones[1][3]. Their significance lies in their stability; they act as crucial protecting groups for carbonyls, which are susceptible to a wide range of nucleophilic attacks. This protective strategy is a cornerstone of multi-step organic synthesis, allowing chemists to selectively modify other parts of a complex molecule without unintended reactions at the carbonyl site.

Cinnamaldehyde, the parent aldehyde of the titular compound, is an α,β-unsaturated aromatic aldehyde that provides the characteristic flavor and aroma of cinnamon[4]. While its sensory properties are highly valued, its aldehyde group and conjugated double bond make it chemically reactive. The conversion to its diethyl acetal derivative, (3,3-diethoxy-1-propen-1-yl)benzene, modulates its reactivity and olfactory profile, opening up different applications.

Historical Context: The Emergence of Acetal Chemistry

The story of this compound is intrinsically linked to the broader history of its parent aldehyde and the development of acetal synthesis.

-

Discovery of Cinnamaldehyde: The journey began in 1834 when French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot first isolated cinnamaldehyde from cinnamon essential oil[4]. Its molecular formula was determined at this time, but its structural formula was later elucidated by the German chemist Emil Erlenmeyer in 1866[5][6]. The first laboratory synthesis was achieved by Luigi Chiozza in 1854, typically through a Claisen-Schmidt condensation of benzaldehyde and acetaldehyde[4][7][8].

-

The Rise of Acetal Synthesis: The fundamental reaction for acetal formation—the acid-catalyzed reaction of an aldehyde with two equivalents of an alcohol—became a staple of organic chemistry in the late 19th and early 20th centuries. While a specific date for the first synthesis of this compound is not prominently documented, its preparation follows these well-established principles. The development of efficient methods, such as the use of orthoformates and techniques for water removal like the Dean-Stark apparatus, greatly advanced the practical synthesis of acetals[2][3].

Synthesis and Mechanistic Insights

The most common and industrially viable method for preparing this compound is the direct acid-catalyzed acetalization of cinnamaldehyde with ethanol or, more efficiently, with triethyl orthoformate in the presence of an acid catalyst and ethanol.

Causality in Experimental Choice:

-

Acid Catalyst: The reaction requires an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like zirconium tetrachloride)[9][10][11]. The catalyst's role is to protonate the carbonyl oxygen of the cinnamaldehyde, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the weak nucleophile, ethanol[1][3].

-

Triethyl Orthoformate: While the reaction can be performed with ethanol alone, it is an equilibrium process. The water produced can hydrolyze the acetal product back to the starting materials[2]. Triethyl orthoformate (CH(OC₂H₅)₃) is often used as both a reactant and a dehydrating agent. It reacts with the water formed during the reaction to produce ethanol and ethyl formate, effectively driving the equilibrium towards the acetal product.

-

Anhydrous Conditions: The use of absolute (anhydrous) ethanol is critical to prevent the reverse reaction (hydrolysis) from occurring[9][10].

Reaction Mechanism

The formation of this compound proceeds through a seven-step mechanism, initiated by the protonation of the carbonyl group.

Physicochemical and Spectroscopic Profile

This compound is an almost colorless to pale yellow oily liquid with a distinct aroma. Its properties make it suitable for various applications, particularly where the harshness of the parent aldehyde is undesirable.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7148-78-9 | [9][12] |

| Molecular Formula | C₁₃H₁₈O₂ | [13][14] |

| Molecular Weight | 206.28 g/mol | [13][14] |

| Appearance | Almost colorless to pale yellow oily liquid | [9][12][13] |

| Odor Profile | Faint, fresh-green, slightly spicy, oily-sweet | [9][13] |

| Boiling Point | 251 °C @ 760 mmHg; 126-127 °C @ 10 Torr | [9][13] |

| Density | ~0.98 g/cm³ | [9][13] |

| Refractive Index | ~1.53 (for dimethyl acetal) | [15] |

| Flash Point | 110 °C (230 °F) | [12] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils | [9][13] |

Spectroscopic Data (Illustrative for Acetal Structure):

-

¹H NMR: The spectrum would confirm the presence of the diethyl acetal group with characteristic signals for the methylene (-OCH₂-) and methyl (-CH₃) protons, typically a quartet and a triplet, respectively. The protons on the phenyl ring and the vinyl group would also be present.

-

¹³C NMR: The key signal is the acetal carbon (CH(OEt)₂), which would appear around 102.0 ppm.

-

IR Spectroscopy: The strong C=O stretch of the aldehyde (around 1680 cm⁻¹) would be absent. The spectrum would be dominated by C-O single bond stretches (around 1050-1120 cm⁻¹) and C-H stretches.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 206. Key fragmentation patterns would include the loss of an ethoxy group (-OEt) to give a fragment at m/z 161[16].

Key Applications and Industrial Relevance

The unique properties of this compound lend it to several industrial applications.

-

Flavor and Fragrance: It is used as a flavor and fragrance agent in food, perfumes, and cosmetics[12][17]. Its aroma is described as softer and greener than cinnamaldehyde itself, making it a useful modifier in spicy-fruity or modern-aldehydic fragrance types[9][13][18]. A key advantage is its stability in alkaline media, such as soap, where cinnamaldehyde would be unstable[9][13].

-

Organic Synthesis: As a protected aldehyde, it serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals. The acetal group can withstand basic and organometallic reagents, allowing for chemical transformations elsewhere in the molecule, after which the aldehyde can be regenerated by acid-catalyzed hydrolysis[19].

-

Chemical Intermediates: It is a precursor in various chemical syntheses, as demonstrated in patent literature describing its use in the preparation of other valuable compounds[18][20].

Detailed Experimental Protocol: Laboratory Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound, adapted from established methodologies[10][21][22].

Objective: To synthesize this compound from trans-cinnamaldehyde using triethyl orthoformate and an acid catalyst.

Materials:

-

trans-Cinnamaldehyde (1.0 eq)

-

Triethyl orthoformate (1.5 eq)

-

Absolute Ethanol (solvent)

-

p-Toluenesulfonic acid monohydrate (catalytic amount, ~0.01 eq)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and distillation apparatus.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-cinnamaldehyde, absolute ethanol, and triethyl orthoformate.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. If a biphasic mixture forms, separate the layers. If not, add water and diethyl ether (or another suitable organic solvent) to extract the product. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is a yellowish oil. Purify the oil by vacuum distillation to obtain the pure this compound as a colorless liquid. Collect the fraction boiling at approximately 126-128 °C under 10 Torr pressure.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, IR) and compared with literature data. The absence of the aldehyde proton signal in NMR and the C=O stretch in IR confirms the successful formation of the acetal.

Conclusion

This compound is more than just a derivative of a common flavoring agent. It stands as a testament to the power of functional group manipulation in organic chemistry. Its history is rooted in the fundamental discoveries of 19th-century chemists, while its synthesis and application remain highly relevant in modern industry. For researchers and developers, it offers a stable, versatile, and olfactorily pleasant alternative to its parent aldehyde, enabling the creation of novel fragrances, flavors, and complex molecular architectures. A thorough understanding of its synthesis, properties, and reaction mechanisms is essential for harnessing its full potential.

References

- 1. study.com [study.com]

- 2. Acetal - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 5. CINNAMALDEHYDE [smakbo.github.io]

- 6. encyclopedia.com [encyclopedia.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | 7148-78-9 [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

- 12. This compound, 7148-78-9 [thegoodscentscompany.com]

- 13. This compound CAS#: 7148-78-9 [m.chemicalbook.com]

- 14. Cinnamic aldehyde, diethyl acetal [webbook.nist.gov]

- 15. cinnamaldehyde dimethyl acetal, 4364-06-1 [thegoodscentscompany.com]

- 16. (3,3-Diethoxy-1-propen-1-yl)benzene | C13H18O2 | CID 5356250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound | 7148-78-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 18. CN102701924A - Preparation method of cinnamaldehyde diethylacetal - Google Patents [patents.google.com]

- 19. benchchem.com [benchchem.com]

- 20. EP1638912A2 - Process for the preparation of cinnamaldehyde compounds - Google Patents [patents.google.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Transacetalization of Cinnamaldehyde Diethyl Acetal with Alcohols

Abstract

This technical guide provides a comprehensive overview of the core mechanism governing the reaction of cinnamaldehyde diethyl acetal with various alcohols, a process known as transacetalization. Intended for researchers, organic chemists, and professionals in drug development, this document elucidates the acid-catalyzed mechanistic pathway, offers field-proven insights into experimental design, and presents a detailed, self-validating protocol. By integrating foundational chemical principles with practical applications, this guide serves as an authoritative resource for understanding and harnessing this versatile transformation in a laboratory setting.

Introduction: The Significance of Acetal Exchange

Acetals are geminal-diether derivatives of aldehydes or ketones, prized in organic synthesis for their stability under neutral or basic conditions.[1] This stability allows them to serve as robust protecting groups for carbonyl functionalities during complex synthetic sequences where the carbonyl group might otherwise react.[2] this compound, a derivative of the aromatic aldehyde cinnamaldehyde, is a common substrate and flavor agent.[3][4]

The reaction of an existing acetal, such as this compound, with a different alcohol to form a new acetal is termed transacetalization . This equilibrium-driven process is a cornerstone of dynamic covalent chemistry and protecting group manipulation. Understanding its mechanism is critical for controlling reaction outcomes, optimizing yields, and designing novel synthetic strategies. The reaction is almost invariably acid-catalyzed, as alcohols are weak nucleophiles that require activation of the substrate to proceed efficiently.[2][5]

The Core Reaction Mechanism: An Acid-Catalyzed Pathway

The transacetalization of this compound with an alcohol (R'OH) is a multi-step, reversible process that proceeds through a series of protonation and substitution events.[6] Each step exists in equilibrium, and the overall direction of the reaction is governed by the reaction conditions, as dictated by Le Châtelier's principle.[2]

The mechanism can be dissected into four fundamental stages:

-

Protonation of the Acetal: The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst (H-A). This conversion of the ethoxy group into a good leaving group (ethanol) is the critical activation step.[2][7]

-

Formation of a Resonance-Stabilized Oxonium Ion: The protonated acetal eliminates a molecule of ethanol. This loss is facilitated by the formation of a highly stabilized oxonium ion intermediate. This cation is stabilized by resonance, with the positive charge delocalized between the carbon and the remaining oxygen atom. The conjugated π-system of the cinnamaldehyde backbone further contributes to its stability.

-

Nucleophilic Attack by Alcohol: A molecule of the new alcohol (R'OH), acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion. This step forms a new carbon-oxygen bond and results in a protonated mixed acetal.[5]

-

Deprotonation and Catalyst Regeneration: A weak base (A⁻), typically the conjugate base of the acid catalyst or another alcohol molecule, removes the proton from the newly added alkoxy group. This final step yields the new acetal product and regenerates the acid catalyst, allowing it to re-enter the catalytic cycle.

To achieve a complete exchange of both ethoxy groups, this four-step sequence is repeated.

Mechanistic Diagram

Caption: Acid-catalyzed transacetalization mechanism.

Experimental Protocol: A Validated Laboratory Workflow

The following protocol describes a general, robust method for the transacetalization of this compound. The choice of catalyst and conditions can be adapted based on the specific alcohol used and the desired reaction scale. This procedure is designed to be self-validating through careful monitoring and purification steps. A key principle for driving this equilibrium reaction to completion is the use of the reactant alcohol as the solvent, ensuring a large molar excess.[2]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Typical Quantity | Molar Equivalents | Notes |

| This compound | 206.28 | 2.06 g (10 mmol) | 1.0 | Starting material |

| Reactant Alcohol (e.g., Methanol) | 32.04 | 20 mL | Large Excess | Acts as both reactant and solvent |

| Acid Catalyst (e.g., HCl in Methanol) | - | 0.1 mol % | 0.001 | Catalyst, e.g., 0.01 mmol |

| Saturated Sodium Bicarbonate Solution | - | ~15 mL | - | For quenching the acid catalyst |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2 g | - | Drying agent |

| Diethyl Ether or Ethyl Acetate | - | ~30 mL | - | Extraction solvent |

Step-by-Step Methodology

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol).

-

Addition of Alcohol: Add the desired alcohol (e.g., methanol, 20 mL) to the flask. Stir the mixture at room temperature until the acetal is fully dissolved.

-

Catalyst Introduction: Carefully add the acid catalyst (e.g., 0.1 mol % HCl) to the stirring solution.[8] The low catalyst loading is often sufficient and minimizes side reactions with acid-sensitive substrates.[8][9]

-

Reaction Monitoring: Allow the reaction to stir at an ambient temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots periodically. A typical reaction time is 30-60 minutes.[8]

-

Quenching: Once the reaction is complete (i.e., the starting material is consumed), carefully quench the catalyst by adding saturated sodium bicarbonate solution until the effervescence ceases. This neutralizes the acid.

-

Extraction: Transfer the mixture to a separatory funnel. If the new acetal is not water-soluble, extract the aqueous layer with diethyl ether or ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and any excess volatile alcohol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure transacetalized product.

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound, 7148-78-9 [thegoodscentscompany.com]

- 4. This compound | 7148-78-9 [chemicalbook.com]

- 5. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 6. Acetal - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

stability of cinnamaldehyde diethyl acetal under different conditions

An In-depth Technical Guide to the Stability of Cinnamaldehyde Diethyl Acetal

Authored by: A Senior Application Scientist

Abstract

This compound, a derivative of cinnamaldehyde, is a valuable molecule in the flavor, fragrance, and pharmaceutical industries. Its utility is intrinsically linked to its chemical stability, which dictates its shelf-life in formulations and its potential as a protective group or a triggerable pro-drug moiety in advanced applications. This guide provides a comprehensive technical overview of the stability of this compound under various chemical and physical conditions. We will explore the mechanistic underpinnings of its degradation pathways, offer field-proven experimental protocols for stability assessment, and discuss the practical implications for researchers, scientists, and drug development professionals.

Introduction: The Dichotomy of Acetal Chemistry

This compound [(E)-3,3-diethoxyprop-1-enyl]benzene is an organic compound valued for its mild, spicy, and green aroma, which is less harsh than its parent aldehyde.[1][2] Beyond its organoleptic properties, the acetal functional group imparts a unique stability profile that is central to its application. Acetals are a class of di-ethers attached to the same carbon atom, and their chemistry is defined by a critical duality: they are remarkably stable in neutral to strongly basic environments but are susceptible to rapid hydrolysis under acidic conditions.[3][4]

This characteristic makes them excellent protecting groups for aldehydes and ketones in organic synthesis.[5][6] In the context of drug development, this pH-dependent lability is being exploited to design acid-degradable linkers and hydrogels for targeted drug release in acidic microenvironments, such as the stomach or solid tumors.[7] Understanding the precise conditions that govern the stability and degradation of this compound is therefore not merely an academic exercise but a prerequisite for its successful application.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is essential before undertaking stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₂ | [2] |

| Molecular Weight | 206.28 g/mol | [2][8] |

| Appearance | Almost colorless oily liquid | [1][2] |

| Boiling Point | 251 °C | [1][2] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils | [1] |

| CAS Number | 7148-78-9 | [1][2][8] |

The Mechanistic Core: Why and How Stability Changes with pH

The stability of this compound is fundamentally dictated by the chemical reactivity of the acetal functional group. Its behavior can be rationalized by examining the mechanisms of hydrolysis under different pH regimes.

Acid-Catalyzed Hydrolysis: The Primary Degradation Pathway

Under acidic conditions, particularly in the presence of water, acetals readily hydrolyze back to their parent aldehyde (cinnamaldehyde) and alcohol (ethanol).[3][9] This reaction is not merely a spontaneous breakdown; it is a well-defined, acid-catalyzed process.

The mechanism proceeds through several key steps:

-

Protonation: An acid (H₃O⁺) protonates one of the ether oxygens of the acetal, converting the ethoxy group into a good leaving group (ethanol).

-

Loss of Leaving Group: The protonated ethoxy group departs as a neutral ethanol molecule. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carboxonium ion.[4][10] The stability of this intermediate dictates the overall rate of hydrolysis.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

-

Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield a hemiacetal.

-

Repetition of the Cycle: The hemiacetal then undergoes a similar sequence of protonation, loss of a second ethanol molecule, and deprotonation to yield the final products: cinnamaldehyde and another molecule of ethanol.

This entire process is reversible. To drive the hydrolysis to completion, an excess of water is typically required.[11]

Caption: Acid-catalyzed hydrolysis of this compound.

Stability in Neutral and Basic Conditions

In the absence of an acid catalyst, this compound is highly stable.[3][5] This stability stems from two core principles:

-

Lack of a Proton Source: Without protons, the initial and essential step of protonating an ether oxygen cannot occur.

-

Poor Leaving Groups: In a basic or neutral medium, the potential leaving groups are alkoxides (CH₃CH₂O⁻). These are strong bases and, consequently, very poor leaving groups. A direct nucleophilic attack by a hydroxide ion (OH⁻) is energetically unfavorable and does not proceed.[12]

Therefore, for formulation purposes, maintaining a pH above 7 is crucial for ensuring the long-term integrity of the acetal. It is noted to be stable in soap, which is an alkaline medium.[1][2]

Protocol for a pH-Dependent Stability Study

To quantitatively assess the stability of this compound, a kinetic study across a range of pH values is the gold standard. This protocol provides a self-validating system to determine degradation rates.

Objective: To determine the degradation kinetics and half-life of this compound at physiologically and industrially relevant pH values.

Materials:

-

This compound (high purity)

-

Cinnamaldehyde analytical standard

-

Buffer solutions:

-

pH 2.0 (0.01 M HCl)

-

pH 5.0 (Acetate buffer, 50 mM)

-

pH 7.4 (Phosphate-buffered saline, PBS)

-

pH 9.0 (Borate buffer, 50 mM)

-

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Thermostated incubator or water bath (e.g., set to 37°C)

-

HPLC system with a UV detector (detection at ~280-290 nm for cinnamaldehyde) and a C18 column.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Causality Note: Acetonitrile is chosen as the organic co-solvent to ensure solubility and minimize solvent-induced reactions. Methanol should be avoided as it can lead to transacetalization or artifact formation during analysis.[13][14]

-

Reaction Initiation:

-

For each pH condition, add a small aliquot of the stock solution to a pre-warmed buffer solution in a sealed vial to achieve a final concentration of ~50 µg/mL. Ensure the volume of acetonitrile is low (<5%) to not significantly alter the buffer pH.

-

Vortex gently and immediately withdraw the "time zero" (T₀) sample.

-

-

Incubation and Sampling:

-

Place the vials in the incubator at 37°C.

-

Withdraw aliquots at predetermined time points (e.g., for pH 2: 5, 15, 30, 60, 120 mins; for pH 5: 1, 4, 8, 24 hours; for pH 7.4 and 9: 1, 3, 7, 14 days). The sampling frequency must be adjusted based on the expected degradation rate.

-

-

Sample Quenching & Analysis:

-

Immediately dilute the withdrawn aliquot into a vial containing the HPLC mobile phase (e.g., acetonitrile/water) to stop the reaction by dilution and pH change.

-

Analyze the samples by HPLC. Quantify the peak area of the remaining this compound and the formed cinnamaldehyde against a standard curve.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time for each pH.

-

If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (k).

-

Calculate the half-life (t₁/₂) for each condition using the formula: t₁/₂ = 0.693 / k.

-

Caption: Workflow for pH-dependent stability testing of the acetal.

Summary of Stability Data

The following table summarizes the expected stability profile of this compound based on the principles of acetal chemistry.

| Condition | Expected Stability | Primary Degradant(s) | Key Influencing Factors |

| Acidic (pH < 6) | Labile | Cinnamaldehyde, Ethanol | pH, Temperature, Water concentration |

| Neutral (pH ~7) | Stable | None expected | Long-term storage temperature |

| Basic (pH > 8) | Highly Stable | None expected | Presence of incompatible excipients |

| Elevated Temp. | Rate of degradation increases, especially under acidic conditions. | Cinnamaldehyde, Ethanol | pH, Duration of exposure |

| Oxidizing Agents | Acetal group is stable; the C=C double bond may be susceptible. | Epoxides, etc. (from double bond) | Strength of oxidant |

| Reducing Agents | Acetal group is stable. | Dihydrothis compound (if C=C is reduced) | Type of reducing agent |

| Light Exposure | Potential for photooxidation, especially of the cinnamaldehyde moiety.[15] | Isomers, oxidation products | Wavelength, Intensity, Duration |

Practical Implications and Formulation Strategies

-

For Drug Development: The acid-lability of this compound makes it an ideal candidate for creating acid-sensitive linkers in drug delivery systems. A formulation designed for oral delivery could remain stable in the neutral pH of the small intestine but release its active cinnamaldehyde payload in the acidic environment of the stomach.

-

For Flavor & Fragrance: To ensure maximum shelf-life and prevent the generation of the harsher parent aldehyde, formulations (e.g., soaps, detergents, lotions) should be buffered to a neutral or slightly alkaline pH.[1][2] Acidic ingredients like alpha-hydroxy acids should be avoided in the same formulation.

-

For Analytical Scientists: When developing analytical methods for quantifying this compound, the choice of solvent is critical. Using unbuffered methanol or ethanol as a sample solvent can lead to the artificial formation of acetals from any free cinnamaldehyde present, or transacetalization, leading to inaccurate results.[13][14][15] Buffered neutral or aprotic solvents (e.g., acetonitrile, THF) are highly recommended.

Conclusion

The stability of this compound is a clear-cut case of pH-dependent reactivity. Its robust nature in neutral and basic media contrasts sharply with its controlled degradation under acidic conditions. This predictable behavior is not a liability but a feature that can be leveraged by knowledgeable scientists and formulators. By understanding the underlying chemical mechanisms and employing rigorous, well-designed stability studies, professionals can unlock the full potential of this versatile molecule, whether for creating a long-lasting fragrance or designing the next generation of smart therapeutics.

References

- 1. This compound | 7148-78-9 [chemicalbook.com]

- 2. This compound CAS#: 7148-78-9 [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 7. Frontiers | Poly(ethylene glycol)s With a Single Cinnamaldehyde Acetal Unit for Fabricating Acid-Degradable Hydrogel [frontiersin.org]

- 8. (3,3-Diethoxy-1-propen-1-yl)benzene | C13H18O2 | CID 5356250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Item - Formation of cinnamaldehyde dimethyl acetal in methanol during analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 15. researchgate.net [researchgate.net]

Introduction: Beyond Compliance - A Researcher's Perspective on Cinnamaldehyde Diethyl Acetal Safety

An In-depth Technical Guide to the Material Safety Data Sheet for Cinnamaldehyde Diethyl Acetal

To the seasoned researcher, a Material Safety Data Sheet (MSDS), or its globally harmonized successor, the Safety Data Sheet (SDS), is more than a regulatory formality. It is the foundational document for risk assessment, experimental design, and emergency preparedness. This compound (CDA), known chemically as (3,3-diethoxy-1-propenyl)benzene, is a widely utilized fragrance and flavor ingredient valued for its warm, spicy, cinnamon-like aroma.[1] While it is often employed as a more stable alternative to its parent compound, cinnamaldehyde, its handling necessitates a nuanced understanding of its chemical properties and potential hazards.[2][3]

This guide moves beyond a simple recitation of SDS sections. It synthesizes the available data to provide a holistic safety and handling protocol, explaining the causality behind each recommendation. We will delve into its physicochemical properties, deconstruct its hazard profile, and establish robust procedures for its safe use, storage, and disposal, grounded in authoritative data.

Chemical Identity and Physicochemical Profile

Understanding a substance's physical and chemical properties is the first step in a valid risk assessment. These parameters dictate its behavior under various laboratory conditions, influencing everything from storage requirements to potential reaction hazards.

Chemical Structure and Identifiers

The structure of CDA features a phenyl group attached to a propenyl chain, with the terminal carbon bonded to two ethoxy groups, forming the diethyl acetal. This acetal functional group is key to its stability compared to the reactive aldehyde group in cinnamaldehyde.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of Cinnamaldehyde Diethyl Acetal as a Robust Protecting Group in Organic Synthesis

Introduction: The Imperative for Selective Reactivity